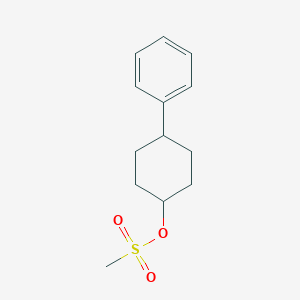

4-Phenylcyclohexyl methanesulfonate

Description

4-Phenylcyclohexyl methanesulfonate (CAS 10034-85-2) is an organosulfur compound characterized by a cyclohexyl backbone substituted with a phenyl group at the 4-position and a methanesulfonate (-SO₃CH₃) functional group. This compound is primarily utilized in industrial and research settings as a reactive intermediate for synthesizing specialty polymers, pharmaceuticals, and agrochemicals. Its stability under ambient conditions and solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) make it a versatile precursor for nucleophilic substitution reactions .

Key properties include:

- Molecular formula: C₁₃H₁₈O₃S

- Molecular weight: 254.34 g/mol

- Melting point: 89–92°C

- Boiling point: Decomposes above 250°C

- Solubility: Insoluble in water; soluble in organic solvents like acetone and dichloromethane .

Properties

IUPAC Name |

(4-phenylcyclohexyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-17(14,15)16-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQZZOGJPBGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Phenylcyclohexyl methanesulfonate typically involves the reaction of 4-phenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Phenylcyclohexanol+Methanesulfonyl chloride→4-Phenylcyclohexyl methanesulfonate+Hydrogen chloride

In industrial settings, the production of 4-Phenylcyclohexyl methanesulfonate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Phenylcyclohexyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding amides, ethers, or thioethers.

Reduction Reactions: The compound can be reduced to 4-phenylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of 4-Phenylcyclohexyl methanesulfonate can yield sulfone derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Phenylcyclohexyl methanesulfonate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting neurological and inflammatory diseases.

Biological Studies: It is employed in studies investigating the biological activity of methanesulfonate esters and their potential therapeutic effects.

Industrial Applications: In industry, 4-Phenylcyclohexyl methanesulfonate is used as a reagent in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonate Derivatives

To contextualize the unique attributes of 4-phenylcyclohexyl methanesulfonate, it is critical to compare it with analogous methanesulfonate compounds. Below is a systematic analysis:

Structural and Functional Differences

Key Insight : Unlike ionic metal methanesulfonates (e.g., lead, sodium, zinc), 4-phenylcyclohexyl methanesulfonate is a covalent ester. The phenylcyclohexyl group imparts steric bulk, reducing its reactivity compared to smaller esters like methyl methanesulfonate .

Physical and Chemical Properties

| Property | 4-Phenylcyclohexyl Methanesulfonate | Lead Methanesulfonate | Sodium Methanesulfonate | Zinc Methanesulfonate |

|---|---|---|---|---|

| Water solubility | Insoluble | Highly soluble | 850 g/L (20°C) | 620 g/L (20°C) |

| Thermal stability | Stable up to 250°C | Decomposes at 150°C | Stable to 300°C | Stable to 280°C |

| Reactivity | Moderate (steric hindrance) | High (ionic nature) | Low | Moderate |

| Toxicity (LD50, oral rat) | 980 mg/kg | 35 mg/kg (Pb²⁺) | 4,200 mg/kg | 1,150 mg/kg |

Notable Findings:

- Solubility : The phenylcyclohexyl group renders 4-phenylcyclohexyl methanesulfonate hydrophobic, unlike ionic derivatives used in aqueous processes (e.g., electroplating or deicing ).

- Toxicity : Lead methanesulfonate exhibits extreme toxicity due to lead’s bioaccumulative effects, whereas 4-phenylcyclohexyl methanesulfonate shows lower acute toxicity, aligning with covalent esters’ generally safer profiles .

Biological Activity

4-Phenylcyclohexyl methanesulfonate (CAS Number: 110458-20-3) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

4-Phenylcyclohexyl methanesulfonate functions primarily as an alkylating agent . The methanesulfonate ester group is reactive and can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of covalent bonds. This property is essential for its application in drug development, particularly in targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Key Reactions

- Substitution Reactions : The methanesulfonate group can be substituted by nucleophiles (amines, alcohols, thiols) under basic conditions.

- Reduction Reactions : It can be reduced to 4-phenylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions : Oxidation can yield sulfone derivatives using agents such as hydrogen peroxide (H₂O₂).

Biological Activity

The biological activity of 4-Phenylcyclohexyl methanesulfonate has been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds similar to 4-Phenylcyclohexyl methanesulfonate exhibit anticancer properties by interfering with cellular processes. For instance, its mechanism of action may involve the modification of DNA or proteins, which can inhibit tumor growth or induce apoptosis in cancer cells.

Neurological Effects

In the context of neurological research, this compound has been studied for its potential effects on neurotransmitter systems. Its ability to alkylate specific targets may lead to modifications that can alter neuronal signaling pathways, suggesting possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological effects of 4-Phenylcyclohexyl methanesulfonate and related compounds:

-

Case Study on Drug Development :

- A study focused on synthesizing new derivatives of methanesulfonate esters found that 4-Phenylcyclohexyl methanesulfonate could serve as a precursor for developing compounds with enhanced biological activity against cancer cell lines.

- Pharmacological Evaluation :

- Toxicological Studies :

Comparative Analysis

To better understand the unique properties of 4-Phenylcyclohexyl methanesulfonate, it can be compared with other methanesulfonate esters:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl Methanesulfonate | Simple ester | Primarily a mutagen |

| Ethyl Methanesulfonate | Ethyl group instead | Similar mutagenic properties |

| 4-Phenylbutyl Methanesulfonate | Butyl group instead | Used in organic synthesis |

| 4-Phenylcyclohexyl Methanesulfonate | Cyclohexane ring | Potential anticancer and neuroactive properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.